

**Nazartinib Clinical Trial Design and Outcomes**

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**Compound Focus: Nazartinib**

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The table below summarizes the core design elements of a phase 2 clinical trial investigating **Nazartinib** as a first-line treatment for EGFR-mutant NSCLC [1].

Trial Aspect	Specification
Study Identifier	NCT02108964 [1]
Phase	1/2 [1]
Primary Objective	Assess efficacy of first-line nazartinib [1]
Design	Single-arm, open-label, multicenter [1]
Patient Population	Treatment-naive, Stage IIIB/IV NSCLC with EGFR L858R and/or ex19del mutations [1]
Intervention	Nazartinib 150 mg, orally, once daily [1]
Primary Endpoint	Overall Response Rate (ORR) per blinded independent review committee (BIRC) [1]
Key Secondary Endpoints	Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), Safety [1]

## Patient Selection and Stratification

Precise patient selection was critical. **Key inclusion criteria** required [1]:

- Histologically confirmed stage IIIB/IV NSCLC.
- Documented EGFR L858R and/or exon 19 deletion (ex19del) mutations. Patients with other uncommon sensitizing mutations (L861Q, G719X, S768I) were also eligible.
- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

**Notable exclusion criteria** included [2]:

- Past or current interstitial lung disease.
- Uncontrolled, clinically significant heart disease.
- Severe liver or kidney impairment.

## Efficacy and Safety Outcomes

The phase 2 results demonstrated the following efficacy and safety profile in 45 treated patients [1]:

Outcome Measure	Result
Overall Response Rate (ORR)	69% (per BIRC)
Disease Control Rate (DCR)	91%
Median Duration of Response (DOR)	25.0 months
Median Progression-Free Survival (PFS)	18.0 months
Median Overall Survival (OS)	Not Reached (56% at 33 months)
Common All-Grade Adverse Events (AEs)	Rash (84%), Diarrhea (64%), Pruritus (40%)
Grade 3/4 AEs	Rash (24%), Diarrhea (7%)

The trial highlighted CNS activity. In 12 patients with baseline brain metastases, the **intracranial ORR was 25%**, and the **intracranial DCR was 91%**, indicating **Nazartinib** can penetrate the blood-brain barrier and exert antitumor effects [1].

## Current Developmental Status

While the phase 1/2 trial (NCT02108964) has been completed [3], the broader clinical development program for **Nazartinib** has seen **limited progress**. Several other trials have been **terminated or completed without proceeding to later-phase studies** [3]. One trial was terminated due to **slow patient accrual**, while another was stopped for **business reasons**, not safety concerns [3]. As of now, **Nazartinib** has not advanced to Phase 3 clinical trials.

## Detailed Experimental Protocols

### Protocol 1: Clinical Trial of First-Line **Nazartinib**

This protocol outlines the methodology for the phase 2 study of **Nazartinib** in treatment-naive patients [2] [1].

- **Study Schema:** The trial was a single-arm, open-label study. All eligible participants received the investigational intervention without a control group [1].
- **Dosing Regimen:** **Nazartinib** was administered orally at 150 mg once daily in continuous 28-day cycles. Treatment continued until **disease progression, unacceptable toxicity, or patient withdrawal of consent** [1].
- **Efficacy Assessments:** Tumor assessments were conducted via computed tomography (CT) or magnetic resonance imaging (MRI) every 6 weeks for the first 48 weeks, and every 12 weeks thereafter. Response was evaluated per **RECIST 1.1 guidelines** [1].
- **Statistical Considerations:** The sample size of 45 patients was calculated based on achieving a target ORR. Efficacy analyses were performed on the full analysis set. Time-to-event endpoints like PFS and OS were analyzed using the **Kaplan-Meier method** [2] [1].

### Protocol 2: In Vitro Metabolic Stability Assessment

This protocol is used in preclinical drug development to understand a compound's metabolic profile, as applied to Nazartinib [4].

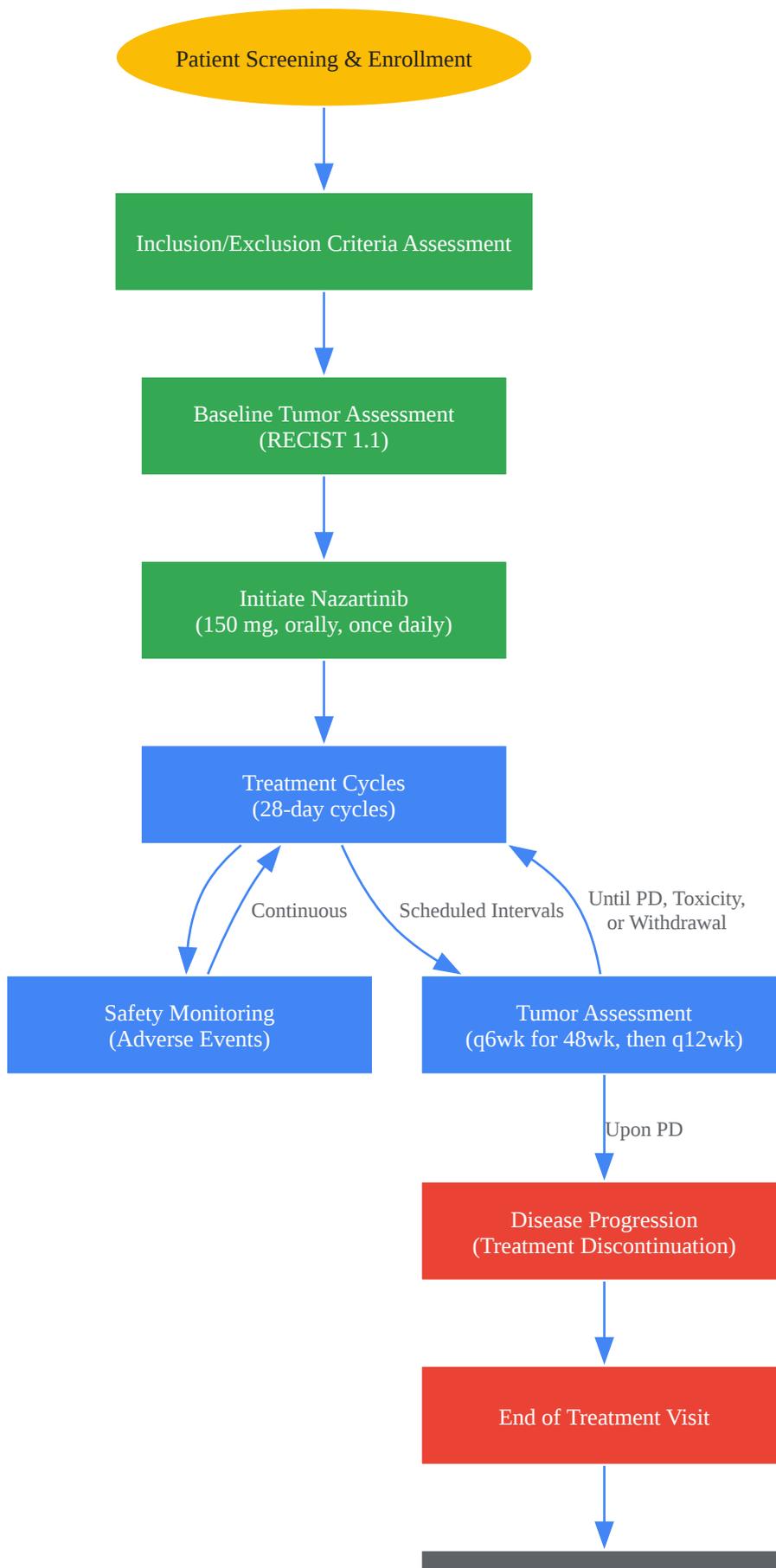
- **Objective:** To establish a rapid, specific UPLC-MS/MS methodology for determining **Nazartinib** levels in Human Liver Microsomes (HLMs) and to estimate its metabolic stability [4].
- **Methodology:**

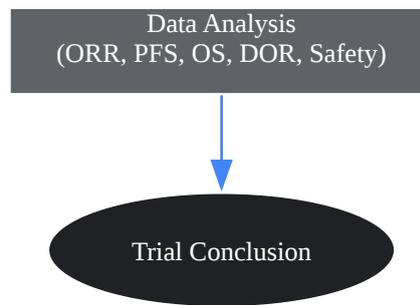
- **Incubation:** **Nazartinib** is incubated in HLMs with necessary co-factors.
- **Analysis:** Samples are analyzed using **UPLC-MS/MS**.
- **Quantification:** A validated bioanalytical method is used with a calibration curve ranging from **1 to 3000 ng/mL**.
- **Data Analysis:** Key parameters like **in vitro half-life ( $t_{1/2}$ )** and **intrinsic clearance ( $CL_{int}$ )** are calculated [4].
- **Outcome:** For **Nazartinib**, the intrinsic clearance was **46.48 mL/min/kg** and the in vitro half-life was **17.44 minutes**. The study suggested that the dimethylamino-butenoyl moiety could be a target for structural modification to improve metabolic stability [4].

## Visualized Workflows and Pathways

### **Nazartinib** Trial Design and Analysis Workflow

The following diagram illustrates the flow of the phase 2 clinical trial, from screening to final analysis.

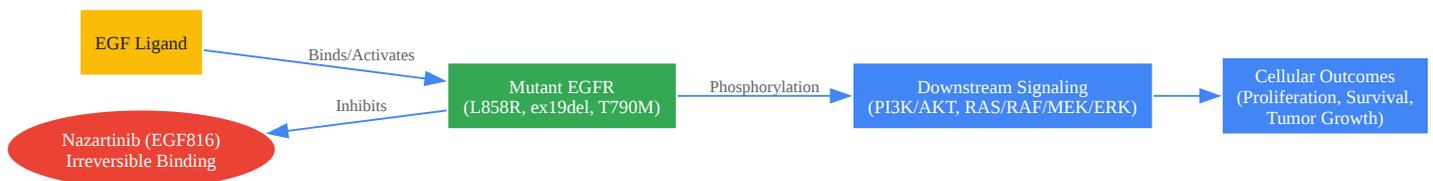




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## EGFR Signaling Pathway and Nazartinib Mechanism

This diagram outlines the core signaling pathway and **Nazartinib**'s mechanism of action as a third-generation EGFR TKI.



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## Key Design Considerations for Researchers

- **Patient Population is Critical:** The significant efficacy demonstrated in the phase 2 trial was contingent on selecting treatment-naive patients with specific, sensitizing EGFR mutations [1].
- **Manage Dermatological Toxicity:** Rash was the most common adverse event. Proactive management strategies are essential for patient quality of life and adherence [1].
- **Assess CNS Activity:** The observed intracranial efficacy suggests **Nazartinib** is a viable candidate for patients with CNS metastases, a critical consideration in trial design and patient selection [1].

## References

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